molecular formula C7H5N3O B15246769 Pyrido[3,4-B]pyrazin-8-OL CAS No. 679797-39-8

Pyrido[3,4-B]pyrazin-8-OL

Cat. No.: B15246769
CAS No.: 679797-39-8
M. Wt: 147.13 g/mol
InChI Key: IYIGSRBPRHULDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[3,4-b]pyrazin-8-OL is a nitrogen-rich heterocyclic compound characterized by a fused bicyclic system comprising pyridine and pyrazine rings. Its structure includes an imine nitrogen and hydroxyl group at position 8, contributing to its electron-withdrawing properties and solubility in polar solvents. This compound has garnered attention in materials science and medicinal chemistry due to its planar conjugated system, which enhances π-electron delocalization. Applications include its use as an acceptor unit in low-bandgap electrochromic (EC) polymers and as a scaffold for kinase inhibitors .

Properties

CAS No.

679797-39-8

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

pyrido[3,4-b]pyrazin-8-ol

InChI

InChI=1S/C7H5N3O/c11-6-4-8-3-5-7(6)10-2-1-9-5/h1-4,11H

InChI Key

IYIGSRBPRHULDC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CN=CC2=N1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,4-B]pyrazin-8-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with iodine to form an intermediate, which is then further reacted with other reagents to yield the final product . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and FT-IR spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Pyrido[3,4-B]pyrazin-8-OL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, often in the presence of a solvent like ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

Pyrido[3,4-B]pyrazin-8-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrido[3,4-B]pyrazin-8-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogues of Pyrido[3,4-b]pyrazin-8-OL
Compound Core Structure Substituents/Modifications Key Features
Pyrido[3,4-b]pyrazine Pyrido[3,4-b]pyrazine No hydroxyl group at position 8 Strong electron-withdrawing; used in EC polymers
Quinoxaline Benzopyrazine Two benzene-fused pyrazine rings Moderate electron-withdrawing; common in organic electronics
Pyrido[4,3-b]indole Pyridine fused with indole Planar conjugated system Antitumor and convulsant activities reported
Pyrido[3,4-d]pyrimidin-4(3H)-one Pyridine fused with pyrimidinone Methylpiperazine/pyridinyl substituents Kinase inhibition (IC50: 0.1–10 μM)

Key Observations :

  • Pyrido[3,4-b]pyrazine derivatives exhibit stronger electron-withdrawing capacity than quinoxaline due to additional nitrogen atoms, enabling lower bandgap polymers (e.g., 1.5–2.0 eV) .
  • Pyrido[4,3-b]indoles share a fused aromatic system but lack pyrazine rings, reducing their electron-deficient character compared to pyrido[3,4-b]pyrazines .

Electronic and Physicochemical Properties

Table 2: Electronic Properties of Selected Compounds
Compound Bandgap (eV) Electron-Withdrawing Strength Solubility (LogP) Stability in DMSO
This compound 1.8–2.1 High -1.2 (polar) Stable (24 h)
Quinoxaline 2.5–3.0 Moderate 1.5 (nonpolar) Stable
Pyrido[4,3-b]indole N/A Low 2.0 (moderate) Degrades after 12 h

Key Findings :

  • This compound’s hydroxyl group improves solubility in polar solvents (e.g., DMSO, methanol) compared to non-hydroxylated analogs like pyrido[3,4-b]pyrazine .
  • Substituents such as methylpiperazine (e.g., compound 44c ) or pyridinylpiperazine (e.g., 44g ) further enhance solubility and bioavailability in kinase inhibitors.
Table 3: Functional Comparison in Drug Design and Materials
Compound Application Performance Metrics Reference
This compound Electrochromic polymers Bandgap: 1.8 eV; Switching time: <1 s
Pyrido[3,4-b]pyrazine derivatives Kinase inhibitors IC50: 0.5–5 μM (e.g., 50e , 44c )
Quinoxaline-based polymers Organic photovoltaics Bandgap: 2.3 eV; PCE: 8–10%
Pyrido[4,3-b]indoles Antitumor agents IC50: 10–50 μM (cell assays)

Key Insights :

  • This compound derivatives show superior performance in EC devices due to their rigid planar structure and low bandgap .
  • In kinase inhibition, substituents at position 8 (e.g., piperazine groups) significantly enhance binding affinity. For example, compound 44g (IC50: 0.1 μM) outperforms unsubstituted analogs .

Challenges :

  • This compound synthesis requires precise control of hydroxyl group introduction to avoid side reactions .
  • Pyrido[4,3-b]indoles face scalability issues due to multi-step sequences .

Biological Activity

Pyrido[3,4-b]pyrazin-8-OL is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its antiproliferative, anti-inflammatory, and antimicrobial effects. The synthesis methods and structure-activity relationships (SAR) are also explored.

Synthesis and Structure

This compound can be synthesized through various methods, including condensation reactions involving aryl-1,2-diamines and 1,2-dicarbonyl compounds. Recent studies have employed advanced techniques like microwave-assisted synthesis and catalytic methods to enhance yield and purity.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in a study evaluating its effects on A2058 melanoma cells, compounds related to this compound showed growth inhibition rates of approximately 64% at concentrations of 10510^{-5} M .

CompoundCell LineConcentration (M)Growth Inhibition (%)
This compoundA205810510^{-5}64%
4-(Trifluoromethyl)benzaldehyde hydrazoneA205810510^{-5}64%
8-Benzylamino pyrido[2,3-b]pyrazineA205810510^{-5}64%

Anti-inflammatory Activity

This compound derivatives have been evaluated for their anti-inflammatory properties. In vitro studies indicated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, a series of derivatives were tested for their capacity to reduce TNF-alpha levels in cell cultures, showing promising results .

CompoundCytokine TargetedEffect on Cytokine Production
Compound 7aTNF-alphaInhibition observed
Compound 7bIL-6Inhibition observed

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that certain derivatives possess significant antibacterial and antifungal activity. For example, compounds were tested against various bacterial strains and showed effective inhibition .

Case Studies

  • Anticancer Properties : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel pyrido[3,4-b]pyrazin derivatives that demonstrated potent activity against multiple cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) .
  • Inflammation Models : Another investigation focused on the anti-inflammatory effects of pyrido[3,4-b]pyrazin derivatives in animal models of arthritis. These compounds significantly reduced inflammation markers compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of pyrido[3,4-b]pyrazin derivatives is closely linked to their structural features. Modifications at the 8-position have been shown to enhance antiproliferative and anti-inflammatory activities. For instance, the introduction of various substituents at this position can lead to increased potency against specific targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.